N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic compound known for its complex structure and diverse applications. It belongs to a class of organic compounds that include thiazoles and thiadiazoles, which are known for their potent biological activities. This compound has garnered attention due to its potential use in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step procedures, starting from readily available precursors. A common synthetic route includes:
Formation of thiazole core: The synthesis begins with the formation of the thiazole ring, which can be achieved through cyclization reactions involving α-haloketones and thiourea.
Introduction of phenyl group: The phenylthiazole intermediate can be synthesized by using a Suzuki-Miyaura coupling reaction to introduce the phenyl group.
Construction of the thiadiazole ring: The thiadiazole ring can be synthesized using hydrazine derivatives and suitable carboxylic acids, followed by oxidation with agents like hydrogen peroxide.
Linking the two heterocycles: The final step involves linking the thiazole and thiadiazole rings through an amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound may be optimized through:
Batch or continuous flow synthesis to enhance yield and purity.
Advanced purification techniques like recrystallization and chromatography.
Implementation of green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under mild conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like palladium on carbon or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has a range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic uses, including targeted drug delivery and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and DNA.
Pathways Involved: Could involve inhibition of enzyme activity, modulation of receptor functions, and interference with DNA replication and transcription processes.
Comparison with Similar Compounds
When compared to other similar compounds, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide stands out due to its unique structure and properties. Similar compounds include:
Thiazole derivatives: Such as 2-phenylthiazole and 4-carboxamido-thiazoles.
Thiadiazole derivatives: Such as benzo[c][1,2,5]thiadiazole and its sulfone analogs.
Its uniqueness lies in the combination of both thiazole and thiadiazole rings, which imparts distinct biological activities and chemical reactivity.
Voilà! A detailed dive into the realm of this compound. Fascinating stuff, isn’t it?
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-22-16-9-5-6-10-17(16)23(28(22,25)26)12-11-20-18(24)15-13-27-19(21-15)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYGIIWEOHSDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.